

Application Notes and Protocols for the Analytical Profiling of Isonicotinic Acid Impurities

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Compound of Interest

Compound Name: *Isonicotinic Acid*

Cat. No.: *B3419969*

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Introduction

Isonicotinic acid, a key intermediate and a common impurity in various pharmaceutical compounds, including the antitubercular drug isoniazid, requires stringent purity control to ensure the safety and efficacy of the final drug product.^[1] Impurity profiling is a critical aspect of drug development and manufacturing, aimed at the identification, quantification, and control of impurities. This document provides a comprehensive overview of analytical techniques, detailed experimental protocols, and comparative data for the impurity profiling of **isonicotinic acid**.

Analytical Techniques for Impurity Profiling

A variety of analytical techniques can be employed for the separation, identification, and quantification of **isonicotinic acid** and its related impurities. The choice of method depends on the specific impurity, the required sensitivity, and the sample matrix. Commonly used techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like **isonicotinic acid** and its potential impurities. It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like **isonicotinic acid**, derivatization is often necessary to increase their volatility. [2] When coupled with a mass spectrometer, GC-MS provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the trace-level quantification of impurities and for structural elucidation.

Data Presentation: Quantitative Method Performance

The following tables summarize the quantitative performance of various analytical methods for the determination of **isonicotinic acid** and related impurities.

Table 1: HPLC Method Performance

Parameter	Method 1	Method 2	Method 3
Analyte(s)	Isonicotinic acid	Isonicotinic acid, Isoniazid, Isonicotinamide	Isonicotinic acid, Isoniazid
Linearity Range	-	0.25 - 3.00 µg/mL	2 - 24 µg/mL
Limit of Detection (LOD)	2 ppb (0.002 µg/mL) [3]	0.083 µg/mL[4]	-
Limit of Quantitation (LOQ)	-	-	-
Correlation Coefficient (r)	-	-	0.9994

Table 2: GC and GC-MS Method Performance

Parameter	Method 1 (GC)	Method 2 (GC-MS)
Analyte(s)	Isonicotinic acid (as methyl ester)	Isonicotinic acid, Niacin, and other impurities
Linearity Range	0.1 - 1.0%	-
Limit of Detection (LOD)	-	-
Limit of Quantitation (LOQ)	-	-
Correlation Coefficient (r ²)	0.9997[5]	-

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Isonicotinic Acid Impurity

This protocol is based on a stability-indicating HPLC method for the determination of **isonicotinic acid** and other related substances.[4]

1. Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.

2. Chromatographic Conditions:

- Column: Inertsil C18, 250 x 4.6 mm, 5 μ m particle size.
- Mobile Phase: Potassium dihydrogen phosphate buffer (pH 6.9).
- Flow Rate: 1.5 mL/min.
- Detection Wavelength: 254 nm.[\[4\]](#)
- Injection Volume: 10 μ L.

3. Standard and Sample Preparation:

- Standard Solution: Prepare a standard solution of **isonicotinic acid** in the mobile phase at a known concentration (e.g., 1 μ g/mL).
- Sample Solution: Accurately weigh and dissolve the drug substance or product in the mobile phase to achieve a target concentration.

4. Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and record the chromatogram.
- Inject the sample solution and record the chromatogram.
- Identify the **isonicotinic acid** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of **isonicotinic acid** impurity in the sample by comparing the peak area with that of the standard.

Protocol 2: GC-MS Method for the Analysis of Isonicotinic Acid and Related Impurities

This protocol provides a general procedure for the analysis of **isonicotinic acid** and related volatile impurities using GC-MS.[6][7][8]

1. Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

2. Chromatographic Conditions:

- Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m × 250 µm I.D. × 0.25 µm film thickness).[6]
- Carrier Gas: Helium at a flow rate of 1.2 mL/min.[6]
- Injector Temperature: 250 °C.[6]
- Oven Temperature Program: Initial temperature of 40°C, hold for 4 minutes, then ramp to 280°C at 20°C/min, and hold for 13 minutes.
- Transfer Line Temperature: 280 °C.[6]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
- Scan Mode: Selected Ion Monitoring (SIM) or full scan.

3. Sample Preparation (if derivatization is needed):

- Since **isonicotinic acid** has a high melting point, derivatization to its methyl ester may be required.[2]
- Esterification: React the sample containing **isonicotinic acid** with a suitable esterifying agent (e.g., methanol with an acid catalyst).

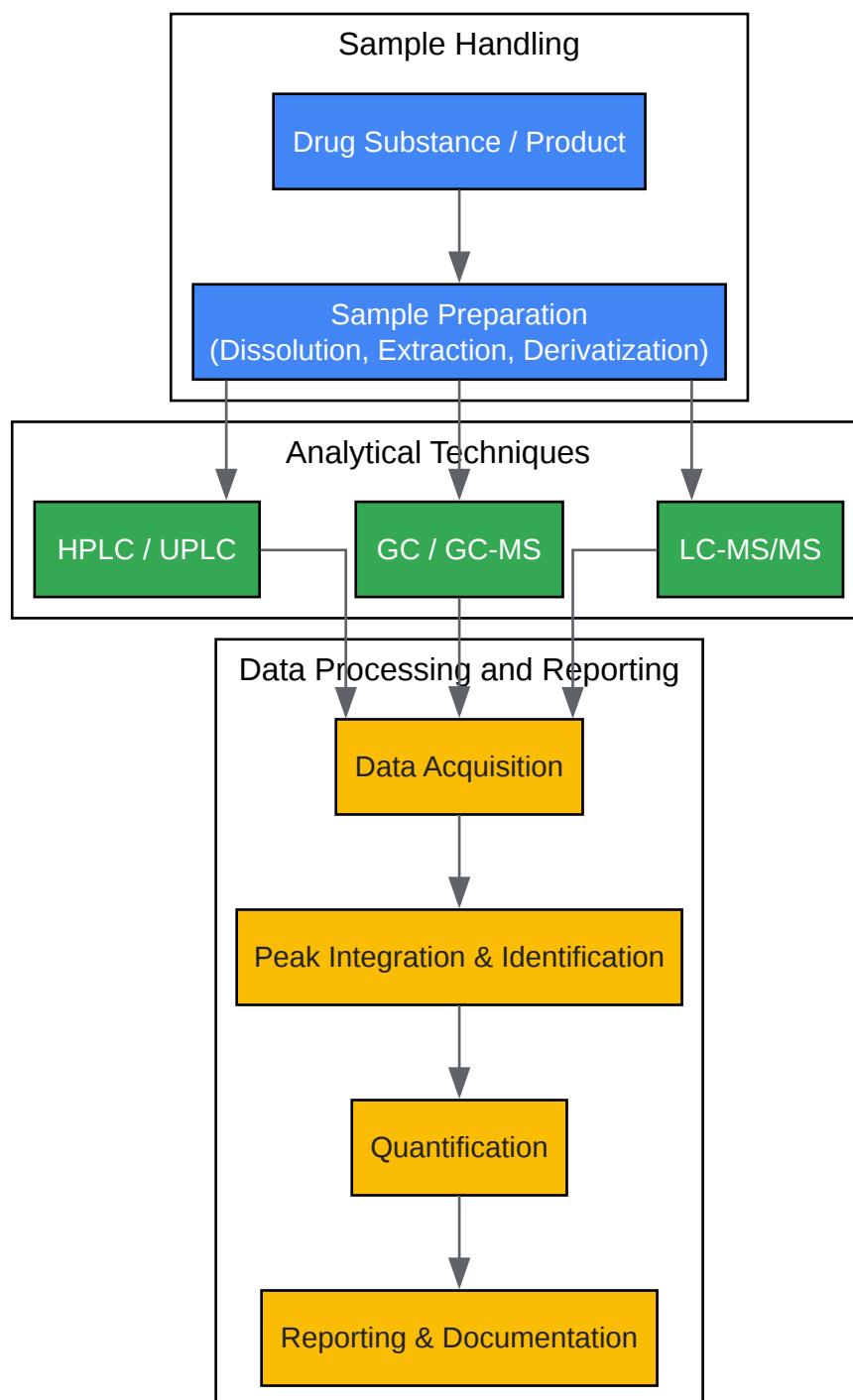
4. Procedure:

- Inject the prepared sample (or its derivative) into the GC-MS system.
- Acquire the data in either full scan or SIM mode.

- Identify the peaks by comparing the retention times and mass spectra with those of reference standards or by library search (e.g., NIST library).
- Quantify the impurities using a suitable calibration method.

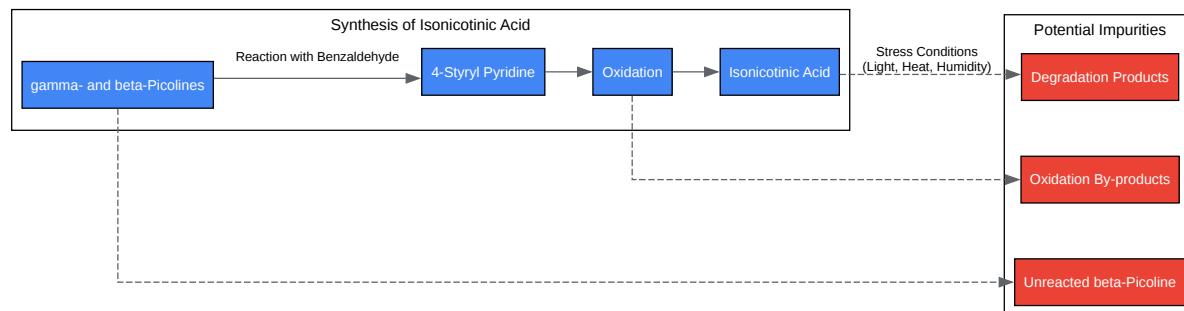
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: General workflow for pharmaceutical impurity analysis.



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Caption: Potential sources of impurities in **isonicotinic acid** synthesis.

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive impurity profiling of **isonicotinic acid**. The choice of the most suitable technique will depend on the specific requirements of the analysis, including the nature of the impurities, the desired sensitivity, and the available instrumentation. Adherence to validated analytical procedures is crucial for ensuring the quality, safety, and regulatory compliance of pharmaceutical products containing or derived from **isonicotinic acid**.

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